molecular formula C30H33N3O B11048242 {4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone

{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone

Cat. No. B11048242
M. Wt: 451.6 g/mol
InChI Key: UKMNFHCTUVEYPC-UHFFFAOYSA-N
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Description

The compound {4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a quinoline core, a piperazine ring, and a benzyl group, making it a versatile structure for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone typically involves multiple steps. One common method includes the reductive amination of a quinoline derivative with a benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

Biologically, the compound has shown potential in antimicrobial activity. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The quinoline core may also play a role in its biological activity, interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone apart is its combination of a quinoline core with a benzylpiperazine moiety

properties

Molecular Formula

C30H33N3O

Molecular Weight

451.6 g/mol

IUPAC Name

[4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C30H33N3O/c1-30(2)21-26(23-32-19-17-31(18-20-32)22-24-11-5-3-6-12-24)27-15-9-10-16-28(27)33(30)29(34)25-13-7-4-8-14-25/h3-16,21H,17-20,22-23H2,1-2H3

InChI Key

UKMNFHCTUVEYPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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